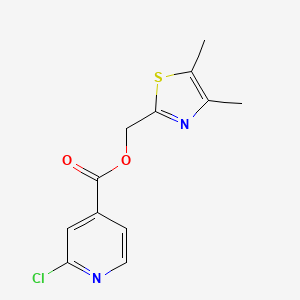

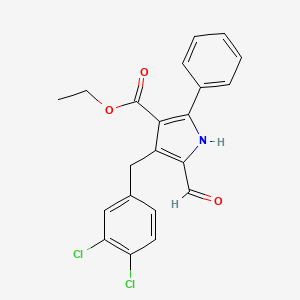

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves reactions with various reagents. For instance, a pyrimidine ester was identified as a partial agonist at the CB2 receptor with micromolar potency . Another synthesis involved the reaction of a compound with grass ethyl ester to synthesize 2-oxoacetate .Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex. For instance, the reaction of a compound with LiAlH4 in a Schlenk flask followed by the addition of THF and ester resulted in the formation of an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds vary. For instance, “Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate” has a molecular weight of 158.2 and is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Reactivity

Synthesis of Quinoxalines : A study by Aparicio et al. (2006) highlights the preparation of quinoxalines via 1,4-addition of 1,2-diamines to 1,2-diaza-1,3-butadienes (Aparicio et al., 2006).

Reactivity of Quinoxaline Derivatives : Aleksandrov et al. (2020) examined the reactivity of quinoxaline derivatives, focusing on electrophilic substitution reactions, which are crucial for understanding the chemical properties of quinoxaline compounds (Aleksandrov et al., 2020).

Biological and Pharmacological Applications

ATM Kinase Inhibition : Degorce et al. (2016) discussed the discovery of 3-quinoline carboxamides as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, which is significant for therapeutic applications (Degorce et al., 2016).

Cytotoxic Activity in Cancer Research : A study by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines revealed potent cytotoxic properties, indicating potential use in cancer treatments (Deady et al., 2003).

Material Science and Corrosion Inhibition

Corrosion Inhibition : Erami et al. (2019) explored the use of carboxamide derivatives as corrosion inhibitors for mild steel, demonstrating their potential in material protection (Erami et al., 2019).

Synthesis of Amide-Thioethers : Meghdadi et al. (2012) presented an improved method for the synthesis of carboxamide ligands containing thioether donor sites, relevant for material science applications (Meghdadi et al., 2012).

Analytical Chemistry

- Charge Transfer in D-A-D Chromophores : Lu et al. (2014) explored the synthesis and properties of donor-acceptor-donor chromophores based on pyrazine derivatives, which is relevant in the field of analytical chemistry (Lu et al., 2014).

Imaging and Radiology

- Radioligands for Peripheral Benzodiazepine Receptors : Matarrese et al. (2001) focused on labeling and evaluating N-[11C]methylated quinoline-2-carboxamides as potential radioligands for imaging peripheral benzodiazepine receptors, crucial for diagnostic imaging (Matarrese et al., 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[oxan-4-yl(thiophen-2-yl)methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-19(16-12-20-14-4-1-2-5-15(14)21-16)22-18(17-6-3-11-25-17)13-7-9-24-10-8-13/h1-6,11-13,18H,7-10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWUHALOWYUBCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=CS2)NC(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2916964.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2916968.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2916970.png)

![2',2'-Difluoro-3'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2916971.png)

![6-Chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2916972.png)

![4-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2916974.png)

![[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B2916975.png)

![N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2916979.png)

![3-oxo-N-(pyridin-2-ylmethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916980.png)